2-Chloro-6-(pyridin-4-yl)benzaldehyde
Description
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-6-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-3-1-2-10(11(12)8-15)9-4-6-14-7-5-9/h1-8H |
InChI Key |
QPXBSCDNZGRVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II)
These isomers ( and ) share a benzaldehyde core but differ in substituent connectivity:
- Key structural distinction : A vinyl (-CH=CH-) bridge links the benzaldehyde and pyridine rings, unlike the direct attachment in 2-chloro-6-(pyridin-4-yl)benzaldehyde.
- Substituent positions : Compound I has a pyridin-2-yl group, while II has pyridin-4-yl, leading to divergent crystal packing (e.g., space groups P21/c vs. P21 ) and unit cell parameters (e.g., β angles of 97.203° vs. 91.722°) .
- Reactivity : The aldehyde group in I and II undergoes oxidation to carboxylic acids (III and IV) using the Jones reagent, suggesting similar reactivity for 2-chloro-6-(pyridin-4-yl)benzaldehyde under oxidative conditions .
(b) 2-Chloro-6-(methylthio)benzaldehyde
This analog () replaces the pyridin-4-yl group with a methylthio (-SMe) substituent:
- Molecular formula : C₈H₇ClOS (MW = 186.66 g/mol).
- Physical properties : Boiling point = 273.1°C , density = 1.3 g/cm³ , and flash point = 119.0°C .
Data Table: Comparative Analysis
Research Findings and Implications
(a) Crystallographic Differences
The pyridine ring’s position (2 vs. 4) in compounds I and II significantly impacts crystal packing. For example, compound I crystallizes in the P21/c space group with a larger β angle (97.203°), while II adopts P21 with β = 91.722° . This suggests that substituent orientation in 2-chloro-6-(pyridin-4-yl)benzaldehyde could similarly influence solid-state behavior.
(b) Reactivity Trends
The aldehyde group in I and II is oxidized to carboxylic acids (III and IV) using the Jones reagent , indicating that 2-chloro-6-(pyridin-4-yl)benzaldehyde may undergo analogous transformations. However, the electron-withdrawing chlorine and pyridine substituents might modulate reaction rates compared to methylthio-containing analogs.
(c) Electronic and Solubility Properties
The pyridin-4-yl group introduces nitrogen-based polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to 2-chloro-6-(methylthio)benzaldehyde, which has a nonpolar thioether group .
Preparation Methods
Procedure:
-
Substrate preparation : 2-Chloro-6-bromobenzaldehyde (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq) are dissolved in a 4:1 ethanol/water mixture.
-
Catalytic system : Pd EnCat30 (6 mol%) and K₂CO₃ (3.0 eq) are added under inert conditions.
-
Reaction conditions : Heated at 170°C for 45 minutes in a high-pressure Q-tube reactor.
-
Workup : Extraction with ethyl acetate, followed by column chromatography (hexane/EtOAc 3:1).
Key Data :
Advantages : High atom economy, scalability, and tolerance for sensitive functional groups.
Claisen-Schmidt Condensation Method
This method constructs the benzaldehyde core via base-mediated condensation between acetophenone derivatives and aryl aldehydes.
Procedure:
-
Substrates : 2-Chloro-6-acetylpyridine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) are mixed in ethanol.
-
Base : 60% aqueous KOH (1.5 eq) at 0°C initiates enolate formation.
-
Reaction : Stirred at room temperature for 1 hour, followed by Michael addition with a second acetophenone equivalent.
-
Cyclization : Refluxed at 100°C for 2–7 hours to form the diketone intermediate.
Key Data :
Limitations : Requires multistep purification and exhibits moderate regioselectivity.
Direct Functionalization via Nucleophilic Substitution
A two-step strategy involving chlorination and formylation of preassembled biaryl systems.
Procedure:
-
Chlorination : 6-(Pyridin-4-yl)benzaldehyde is treated with SOCl₂ in DMF at 0°C to introduce the chloro group.
-
Regioselective control : Directed ortho-metalation using LDA ensures selective chlorination at the 2-position.
Key Data :
Challenges : Sensitivity to over-chlorination and stringent anhydrous conditions.
Palladium-Catalyzed Arylation Techniques
Palladium-mediated C–H activation enables direct coupling of pyridine with chlorobenzaldehyde derivatives.
Procedure:
-
Substrates : 2-Chlorobenzaldehyde (1.0 eq) and 4-bromopyridine (1.1 eq) in toluene.
-
Purification : Filtration through hyflo bed and recrystallization from cyclohexane.
Key Data :
Advantages : Avoids prefunctionalized boronic acids but suffers from prolonged reaction times.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 86–93 | >98 | 45 min | High |
| Claisen-Schmidt | 70–85 | 95 | 8–10 h | Moderate |
| Direct functionalization | 77 | 97 | 6 h | Low |
| Palladium arylation | 68 | 94 | 72 h | Moderate |
Optimal route : Suzuki-Miyaura coupling offers the highest efficiency and scalability, making it preferable for industrial applications.
Q & A
Basic: What synthetic methodologies are recommended for 2-Chloro-6-(pyridin-4-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves condensation reactions between pyridinyl precursors and chlorinated benzaldehyde derivatives. For instance, analogous syntheses use ethanol as a solvent with sodium ethoxide (C₂H₅ONa) to facilitate base-catalyzed aldol-like condensations . Optimization includes:
- Temperature control : Room temperature for initial mixing, followed by reflux to drive the reaction.
- Purification : Acidic workup (e.g., HCl) to precipitate the product, followed by recrystallization in ethanol (90%) for purity .
- Yield improvement : Adjusting stoichiometry of aldehyde derivatives and monitoring reaction progress via TLC or HPLC.
Basic: Which spectroscopic techniques are most effective for structural characterization of 2-Chloro-6-(pyridin-4-yl)benzaldehyde?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyridinyl and benzaldehyde groups) and confirm substitution patterns .
- IR Spectroscopy : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to chlorine .
Advanced: How does the pyridinyl substituent influence the aldehyde group’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nature of the pyridinyl ring reduces electron density at the aldehyde, enhancing its electrophilicity in reactions like Suzuki-Miyaura couplings. Strategies to study this include:
- Computational modeling : DFT calculations to map electron distribution and predict reactive sites .
- Comparative reactivity assays : Substitute pyridinyl with electron-donating groups (e.g., -OCH₃) and measure reaction kinetics .
- X-ray crystallography : Resolve steric effects from the pyridinyl group’s orientation relative to the aldehyde .
Advanced: How can discrepancies between crystallographic data and computational models for this compound be resolved?
Methodological Answer:
- Refinement of crystallographic data : Use higher-resolution diffraction (e.g., synchrotron X-ray) to reduce noise and improve accuracy .
- Parameter adjustment in DFT : Include solvent effects (e.g., polarizable continuum models) and dispersion corrections for non-covalent interactions .
- Validation via spectroscopy : Compare experimental IR/Raman spectra with computed vibrational modes to identify outliers .
Safety: What critical protocols should be followed when handling 2-Chloro-6-(pyridin-4-yl)benzaldehyde?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Analysis: How should researchers address contradictory catalytic activity results in different solvent systems?
Methodological Answer:
- Solvent parameter screening : Measure dielectric constants, polarity, and H-bonding capacity to correlate with activity trends .
- Control experiments : Repeat reactions under inert atmospheres (e.g., N₂) to rule out solvent oxidation side reactions .
- Multivariate analysis : Apply principal component analysis (PCA) to identify dominant solvent variables affecting catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
